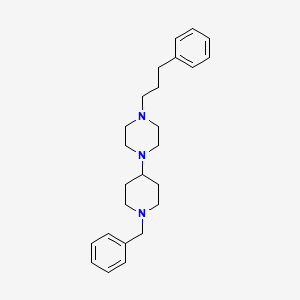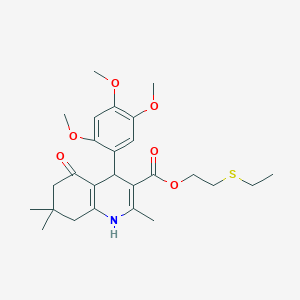![molecular formula C19H22N2O2 B5198337 N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5198337.png)
N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide, also known as BML-210, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide exerts its therapeutic effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide also inhibits the proliferation of cancer cells and promotes apoptosis, or programmed cell death. In addition, N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has been found to inhibit the differentiation of fibroblasts into myofibroblasts, which play a key role in tissue fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized and modified. N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide also exhibits high selectivity for its target enzymes, making it a useful tool for studying their biological functions. However, N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. In addition, N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide may exhibit off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide. One area of interest is the development of N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide analogs with improved pharmacokinetic properties and selectivity. Another area of interest is the investigation of the potential use of N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide in combination with other drugs for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the therapeutic effects of N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide will be an important area of research in the future.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide involves the reaction of 4-methylbenzoic acid with tert-butylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 4-methylbenzoyl tert-butylamide. This intermediate is then reacted with 2-aminobenzamide in the presence of N,N-diisopropylethylamine (DIPEA) to form N-(tert-butyl)-2-[(4-methylbenzoyl)amino]benzamide.
Propriétés
IUPAC Name |
N-tert-butyl-2-[(4-methylbenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-9-11-14(12-10-13)17(22)20-16-8-6-5-7-15(16)18(23)21-19(2,3)4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRPRZQADTQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene](/img/structure/B5198260.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5198261.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5198273.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5198277.png)

![5'-(1,4-dioxaspiro[4.5]dec-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-yl benzoate](/img/structure/B5198288.png)

![N-(1-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5198302.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5198309.png)

![methyl 2-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5198329.png)

![N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine](/img/structure/B5198359.png)
![benzyl 3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5198373.png)